1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine
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Overview
Description
1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine is a compound that features both a methylsulfonyl group and a trifluoromethyl group attached to a piperidine ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine can be achieved through several synthetic routesThis process typically requires the use of a trifluoromethylating agent and a radical initiator under controlled conditions . Another approach involves the enantioselective hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides, which can generate multiple stereogenic centers in a single operation .
Chemical Reactions Analysis
1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine has a wide range of applications in scientific research:
Biology: The compound’s unique functional groups make it a valuable tool in the study of biological systems and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, enhances the compound’s reactivity and stability due to its electron-withdrawing effect. This can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
1-(Methylsulfonyl)-3-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
Trifluoromethyl-substituted piperidines: These compounds share the trifluoromethyl group but may differ in other substituents, leading to variations in their chemical and biological properties.
Methylsulfonyl-substituted piperidines: These compounds have the methylsulfonyl group but lack the trifluoromethyl group, resulting in different reactivity and applications.
Properties
Molecular Formula |
C7H12F3NO2S |
---|---|
Molecular Weight |
231.24 g/mol |
IUPAC Name |
1-methylsulfonyl-3-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H12F3NO2S/c1-14(12,13)11-4-2-3-6(5-11)7(8,9)10/h6H,2-5H2,1H3 |
InChI Key |
VMZBMHUOGTUGDW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(F)(F)F |
Origin of Product |
United States |
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